Benzenemethanol, alpha-butyl-, (alphas)-
Overview
Description
“Benzenemethanol, alpha-butyl-, (alphas)-” is also known as “(1S)-1-phenylpentan-1-ol”. It has the molecular formula C11H16O and a molecular weight of 164.24 g/mol12.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of a suitable benzyl chloride with a specific alcohol3. However, the exact synthesis process for “Benzenemethanol, alpha-butyl-, (alphas)-” is not readily available in the searched resources.
Molecular Structure Analysis
The InChI string for “Benzenemethanol, alpha-butyl-, (alphas)-” is InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1
1. This indicates the presence of a benzene ring attached to a butyl group through a methanol group.
Chemical Reactions Analysis
Specific chemical reactions involving “Benzenemethanol, alpha-butyl-, (alphas)-” are not available in the searched resources. However, alcohols like this typically undergo reactions such as dehydration, oxidation, and substitution4.Physical And Chemical Properties Analysis
“Benzenemethanol, alpha-butyl-, (alphas)-” is likely to be a liquid at room temperature, given its molecular structure and the properties of similar compounds2. However, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the searched resources.Scientific Research Applications
-
- Application : Benzenemethanol, α-methyl- is used in chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction .
-
- Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
- Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
- Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .
-
- Application : Benzenemethanol, α-methyl- is used in chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction .
-
- Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
- Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
- Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .
-
- Application : Benzenemethanol, α-methyl- is used in chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction .
-
- Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
- Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
- Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .
Safety And Hazards
The safety and hazards associated with “Benzenemethanol, alpha-butyl-, (alphas)-” are not readily available in the searched resources. As with any chemical, it should be handled with appropriate safety measures.
Future Directions
The future directions for “Benzenemethanol, alpha-butyl-, (alphas)-” are not readily available in the searched resources. The potential applications and research directions would depend on the specific properties and reactivity of this compound.
Please note that this analysis is based on the available resources and may not cover all aspects of “Benzenemethanol, alpha-butyl-, (alphas)-”. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(1S)-1-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187336 | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, alpha-butyl-, (alphas)- | |
CAS RN |
33652-83-4 | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIPENTOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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